![molecular formula C11H11F3N2O B11733784 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common approach is to start with a benzonitrile derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The amino and hydroxypropyl groups can be introduced via reductive amination and subsequent hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropyl group may participate in enzymatic reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Analogs: These compounds share similar structural features and are used in various applications, including as enzyme inhibitors.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-1-2-9(7(5-8)6-15)10(16)3-4-17/h1-2,5,10,17H,3-4,16H2/t10-/m1/s1 |
InChI Key |
PCLZIWRFZNIDAS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)
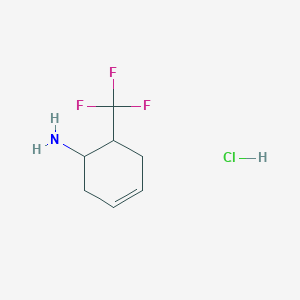
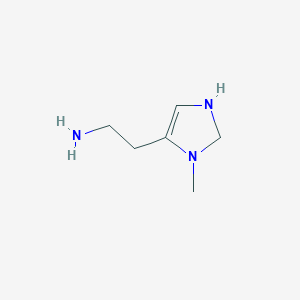
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)
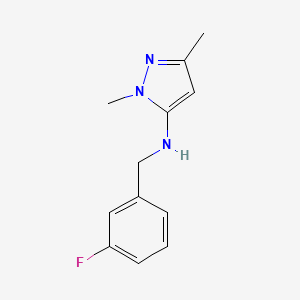
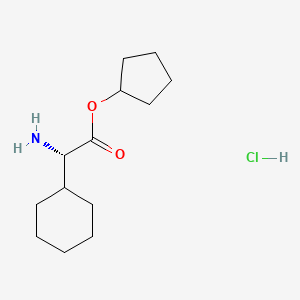
![3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733735.png)
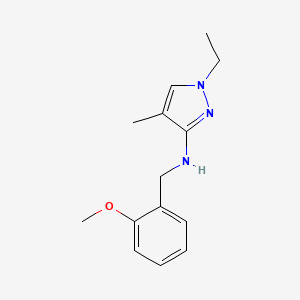
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733753.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733757.png)
amine](/img/structure/B11733758.png)
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733762.png)
